methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate
Beschreibung
methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Eigenschaften
Molekularformel |
C17H11Cl2NO3S |
|---|---|
Molekulargewicht |
380.2g/mol |
IUPAC-Name |
methyl 2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H11Cl2NO3S/c1-23-17(22)9-5-2-3-7-11(9)20-16(21)15-14(19)13-10(18)6-4-8-12(13)24-15/h2-8H,1H3,(H,20,21) |
InChI-Schlüssel |
XSWGJYDDGSYCCZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used to develop new drugs with anti-inflammatory, antimicrobial, and anticancer properties . In material science, it is utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it has applications in industrial chemistry as a corrosion inhibitor .
Wirkmechanismus
The mechanism of action of methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate include other thiophene derivatives such as suprofen and articaine . These compounds share a similar thiophene framework but differ in their specific substituents and biological activities. The uniqueness of methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate lies in its specific combination of substituents, which confer distinct properties and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
